molecular formula C18H20N2O B2717811 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine CAS No. 2411263-59-5

4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine

Número de catálogo B2717811
Número CAS: 2411263-59-5
Peso molecular: 280.371
Clave InChI: BATSTTOMQMQZHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

Mecanismo De Acción

4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine selectively targets mutant forms of EGFR, including the T790M mutation, while sparing wild-type EGFR. It irreversibly binds to the ATP-binding site of EGFR, resulting in inhibition of downstream signaling pathways and ultimately leading to cell death.
Biochemical and Physiological Effects:
4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine has been shown to inhibit the growth of NSCLC cells with EGFR T790M mutation in vitro and in vivo. It has also demonstrated a favorable safety profile in clinical trials, with the most common adverse events being diarrhea, rash, and nausea.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine is its specificity for mutant forms of EGFR, which allows for targeted inhibition of cancer cells while sparing normal cells. However, one limitation is that it may not be effective in patients with other resistance mechanisms, such as MET amplification or HER2 mutations.

Direcciones Futuras

For research on 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine include investigating its efficacy in combination with other targeted therapies or immunotherapies, as well as exploring its potential use in other EGFR-mutant cancers. Additionally, further studies may be needed to optimize dosing and treatment duration for maximum efficacy.

Métodos De Síntesis

The synthesis of 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine involves the reaction of 4-chloro-3-nitropyridine with 3-[(1-cyclobutylaziridin-2-yl)methoxy]aniline in the presence of a palladium catalyst. The resulting intermediate is then reduced to form 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine.

Aplicaciones Científicas De Investigación

4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine has been extensively studied for its efficacy in treating NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common resistance mechanism to first-generation EGFR TKIs. 4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine has also demonstrated a favorable safety profile in clinical trials.

Propiedades

IUPAC Name

4-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-15(14-7-9-19-10-8-14)11-18(6-1)21-13-17-12-20(17)16-4-2-5-16/h1,3,6-11,16-17H,2,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATSTTOMQMQZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.